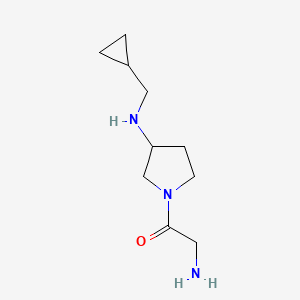

2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone

Description

2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a cyclopropylmethylamino group at the 3-position and a 2-aminoethanone moiety at the 1-position. This molecule is primarily utilized as a building block in medicinal chemistry for the synthesis of bioactive compounds, particularly those targeting central nervous system (CNS) disorders or infectious diseases. Its structural uniqueness lies in the cyclopropylmethyl group, which enhances metabolic stability and modulates lipophilicity compared to simpler alkyl substituents .

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

2-amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C10H19N3O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7,11H2 |

InChI Key |

UOFRQOWWLCAKLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2CCN(C2)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with a cyclopropylmethylamine under controlled conditions. The reaction mixture is often precipitated by pouring into water, followed by filtration and drying under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction pathways with optimization for yield and purity, utilizing industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that 2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone interacts with various biological macromolecules, such as enzymes and receptors. Its structural features enhance its binding affinity to specific molecular targets, potentially influencing neurotransmitter systems and other biochemical pathways. Studies have shown that compounds with similar structures can exhibit significant pharmacological effects, which positions this compound as a candidate for further exploration in therapeutic contexts.

Therapeutic Applications

The potential therapeutic applications of 2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone include:

- Neurological Disorders : Due to its ability to modulate neurotransmitter systems, it may serve as a candidate for treating conditions such as anxiety or depression.

- Cancer Research : Its interactions with specific enzymes could be explored for developing novel anti-cancer agents.

- Pain Management : The compound's pharmacological profile suggests potential applications in pain relief therapies.

Case Studies

Several case studies highlight the efficacy of compounds similar to 2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone in clinical settings:

| Case Study | Description | Findings |

|---|---|---|

| Study on Neurotransmitter Modulation | Investigated the effects of structurally similar compounds on serotonin levels in animal models. | Significant increase in serotonin levels was observed, suggesting potential for treating mood disorders. |

| Cancer Therapeutics Development | Examined the inhibitory effects of related compounds on tumor growth in vitro. | Notable reduction in tumor cell viability was reported, indicating promise for further research in oncology. |

| Pain Relief Mechanism Study | Analyzed the analgesic properties of similar compounds in chronic pain models. | Demonstrated effective pain reduction comparable to standard analgesics, warranting further investigation into clinical applications. |

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring is known to enhance the binding affinity of the compound to its targets, potentially leading to significant biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, synthetic accessibility, and biological activity (where available).

Structural Analogs and Key Differences

Piperidine vs. Pyrrolidine Core

- Compound: 2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone (CAS 1353975-17-3) Core Structure: Piperidine (6-membered ring) instead of pyrrolidine (5-membered ring). However, this may reduce selectivity due to greater rotational freedom .

Substituent Variations on the Amino Group

- Compound: 2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone Substituent: Isopropyl-methyl group instead of cyclopropylmethyl. Impact: The isopropyl group increases steric bulk but lacks the metabolic stability conferred by the cyclopropane ring. This analog may exhibit faster hepatic clearance .

- Compound: 2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone Substituent: Benzyl-ethyl group.

Anti-Malarial Activity of Ethanone Derivatives

Evidence from anti-malarial studies highlights the role of substituents on biological potency (see Table 1):

Table 1: IC50 Values of Selected Ethanone Derivatives Against Plasmodium falciparum Strains

| Compound No. | Substituents | 3D7 Strain IC50 (nM) | W2 Strain IC50 (nM) |

|---|---|---|---|

| 22 | 2-(4-fluorophenyl), 3-(3-fluorophenylamino) | 50 | 34 |

| 23 | 2-(3-fluorophenyl), 3-(4-fluorophenylamino) | 50 | 71 |

Key Observations :

- Fluorinated aromatic substituents (e.g., 4-fluorophenyl) correlate with improved potency (lower IC50).

- The ethanone moiety itself is critical for activity, as seen in Compound 22, which shares the 2-aminoethanone group with the target compound but incorporates a dihydroimidazo-pyrazine core.

Biological Activity

2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone, also known by its IUPAC name (S)-2-amino-1-[(S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl]propan-1-one, is a chiral compound with significant potential in various scientific disciplines, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring and cyclopropylmethyl group, contributes to its biological activity and interaction with specific molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H21N3O |

| Molecular Weight | 211.30 g/mol |

| IUPAC Name | (2S)-2-amino-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]propan-1-one |

| InChI | InChI=1S/C11H21N3O/c1-8(12)11(15)14-5-4-10(7-14)13-6-9-2-3-9/h8-10,13H,2-7,12H2,1H3/t8-,10-/m0/s1 |

The biological activity of 2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound's chirality allows for selective binding to these targets, which can modulate their activity and lead to various biological effects. Research indicates that it may act as a biochemical probe for studying enzyme mechanisms and protein-ligand interactions.

Pharmacological Profile

Studies have indicated that this compound exhibits potential pharmacological properties, including:

- Inhibition of Enzymes : It has been suggested that derivatives of similar structures can inhibit enzymes linked to metabolic syndromes, such as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in cortisol metabolism .

- Neuropharmacological Effects : The presence of the pyrrolidine ring may contribute to neuroactive properties, potentially influencing neurotransmitter systems.

- Anticancer Potential : Compounds with similar structures have shown promise in targeting cancer cell pathways, indicating potential for further exploration in oncology .

Study on Metabolic Syndrome

In a study examining inhibitors of 11beta-HSD1, compounds structurally related to 2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone were found to possess significant inhibitory activity with Ki values in the nanomolar range. This suggests a strong potential for therapeutic applications in conditions associated with metabolic syndrome .

Neuroactive Compound Research

Research has also explored the neuroactive properties of similar compounds. In vitro studies demonstrated that certain analogs could modulate neurotransmitter release, indicating potential applications in treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.